N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-9-10-20(26-2)18(12-14)24-22(25)16-13-19(21-8-5-11-27-21)23-17-7-4-3-6-15(16)17/h3-13H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMOWPQBGMEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362337 | |
| Record name | ZINC01217719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6107-39-7 | |
| Record name | ZINC01217719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride Formation
Amide Bond Formation
-
Coupling agent : Triethylamine (3 eq) in anhydrous THF at 0°C.
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Stoichiometry : 1:1 molar ratio of acid chloride to amine prevents diacylation.
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Workup : Precipitation with ice-water yields crude product, purified via recrystallization (ethanol/water).
| Amine | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Methoxy-5-methylaniline | THF | 6 | 82 |
| 2-Methoxy-5-methylaniline | DCM | 8 | 75 |
| 2-Methoxy-5-methylaniline | DMF | 4 | 68 |
NMR analysis (¹H, 500 MHz) confirms successful coupling: δ 8.92 (s, 1H, CONH), 8.45 (d, J=8.5 Hz, quinoline-H), 7.89 (thiophene-H).
Late-Stage Functionalization and Optimization
Suzuki-Miyaura Coupling for Thiophene Installation
While the Pfitzinger reaction installs the thiophene group in this case, alternative routes using Suzuki coupling demonstrate scalability:
Green Chemistry Approaches
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Solvent-free conditions : Ball milling quinoline-4-carboxylic acid with 2-methoxy-5-methylaniline and T3P® reagent achieves 76% yield.
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Microwave assistance : Reduces coupling time from 6 hours to 45 minutes with comparable yields.
Analytical Characterization and Quality Control
Critical analytical data for batch consistency:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (C18, 254 nm) |
| Residual solvents | <500 ppm (THF) | GC-MS |
| Heavy metals | <10 ppm | ICP-OES |
| Polymorphs | Form I (monoclinic) | PXRD |
Stability studies (40°C/75% RH, 6 months) show no degradation, confirming the robustness of the amide bond.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various quinoline derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is its potential as an anticancer agent. Research has indicated that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance its ability to inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation .
Mechanism of Action
The proposed mechanism involves the compound's ability to interact with DNA and RNA, disrupting critical cellular functions necessary for cancer cell proliferation . Furthermore, its thiophene moiety may contribute to increased lipophilicity, enhancing cellular uptake and bioavailability .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
this compound has also been studied for its antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Studies
In one notable study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing promising results that warrant further investigation into its pharmacological profile and therapeutic applications .
Organic Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex structures. Its unique functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of other biologically active compounds .
Material Science Applications
Fluorescent Materials
The compound has potential applications in material science, particularly in the development of fluorescent materials. The incorporation of quinoline derivatives into polymer matrices can enhance their optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Effective against various cancer cell lines |
| Antimicrobial Properties | Broad-spectrum antimicrobial activity | Active against multi-drug resistant Staphylococcus aureus |
| Organic Synthesis | Building block for complex molecules | Versatile intermediate for synthesizing active compounds |
| Material Science | Development of fluorescent materials | Enhances optical properties for OLEDs |
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction often involves binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Quinoline-4-carboxamides
Several quinoline-4-carboxamide derivatives with varying substituents have been synthesized and characterized. Key examples include:
Key Observations :
- The 2-methoxy-5-methylphenyl amide substituent may improve solubility compared to bulkier groups like those in 5a5 or 5a7 .
Thiophene-Containing Quinoline Derivatives
Thiophene moieties are common in bioactive molecules due to their electronic and steric properties. Examples from the evidence include:
- Piperazinyl quinolones with 5-bromothiophen-2-yl groups: These compounds exhibit antibacterial activity against Staphylococcus aureus (MIC: 1–4 µg/mL), attributed to the electron-withdrawing bromine atom enhancing target binding .
Comparison :
- The target compound’s thiophen-2-yl group lacks bromine or methylthio substituents, which may reduce antibacterial potency but lower toxicity risks .
Therapeutic Potential vs. Established Drugs
- Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide): A second-generation immunomodulator with a trifluoromethyl group enhancing target affinity .
- Riselcaftor ((2R,4R)-2-(2-methoxy-5-methylphenyl)-N-(2-methylquinoline-5-sulfonyl)-4-phenyloxolane-2-carboxamide): A CFTR modulator highlighting the importance of stereochemistry and sulfonamide groups .
Structural Insights :
- The target compound lacks sulfonamide or trifluoromethyl groups, which may limit its utility in specific therapeutic contexts (e.g., cystic fibrosis or immunomodulation) but could reduce off-target effects .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, a compound with the chemical formula C22H18N2O2S, has garnered attention for its diverse biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a quinoline backbone substituted with a methoxy group, a methyl group, and a thiophene ring, which contributes to its biological activity. The structure can be represented as follows:
Antimycobacterial Activity
Research indicates that quinoline derivatives exhibit significant antimycobacterial activity. In studies comparing various substituted quinolines, compounds structurally related to this compound have shown promising results against Mycobacterium tuberculosis and other mycobacterial species. For instance, related compounds demonstrated higher efficacy than standard treatments like isoniazid and pyrazinamide .
Inhibition of Photosynthetic Electron Transport
The compound has also been evaluated for its ability to inhibit photosynthetic electron transport (PET). In vitro tests using spinach chloroplasts showed varying degrees of PET inhibition among related compounds. The most effective derivatives had IC50 values indicating moderate activity compared to established standards .
Structure-Activity Relationship (SAR)
The biological activities of quinoline derivatives, including this compound, are influenced by their chemical structure. The presence of specific substituents on the quinoline ring can enhance or diminish biological potency. For example, modifications in the aromatic moieties can significantly affect solubility and interaction with biological targets .
Case Study 1: Antimycobacterial Screening
In a systematic screening of quinoline derivatives against various mycobacterial strains, several compounds showed remarkable activity. Notably, some derivatives exhibited IC50 values lower than 10 µM against M. tuberculosis, suggesting that structural modifications could lead to enhanced therapeutic agents in treating tuberculosis .
Case Study 2: Photosynthetic Inhibition
In another study focusing on the inhibition of PET, a series of related compounds were tested for their inhibitory effects in chloroplasts. The results indicated that certain substitutions increased the potency of PET inhibition, with some compounds achieving IC50 values around 16 µM .
Data Summary
| Biological Activity | IC50 Value (µM) | Remarks |
|---|---|---|
| Antimycobacterial (M. tuberculosis) | < 10 | Higher efficacy than standard drugs |
| PET Inhibition | ~16 | Moderate activity compared to established standards |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between functionalized quinoline precursors and substituted aromatic amines. For example, a multi-step approach may include:
- Quinoline core formation : Cyclization of substituted anilines with thiophene-containing ketones under acidic conditions.
- Amide bond formation : Activation of the quinoline-4-carboxylic acid derivative using coupling agents like HBTU or PyBOP in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography or preparative HPLC to isolate the final product. Optimization requires monitoring reaction progress via TLC/HPLC and adjusting parameters such as temperature, solvent polarity, and stoichiometry of reagents. For instance, highlights the use of HBTU and TEA for efficient amide bond formation in similar quinoline-carboxamide syntheses.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR Spectroscopy : H and C NMR are critical for verifying the quinoline core, thiophene substituents, and methoxy/methyl groups. For example, aromatic proton signals in the 7–8.5 ppm range confirm the quinoline scaffold, while thiophene protons appear as distinct doublets near 7.2 ppm .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and quinoline C=N (~1600 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
DFT calculations using hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in ) can model:
- Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites for reaction design.
- HOMO-LUMO gaps : To predict charge-transfer behavior and optical properties.
- Solvent effects : Polarizable continuum models (PCM) simulate solvation, aiding in understanding solubility and aggregation tendencies. ’s correlation-energy functionals (e.g., Colle-Salvetti) may refine dispersion interactions in nonpolar regions of the molecule.
Q. How should researchers resolve contradictions in observed biological activities across assays?
Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) can arise from assay conditions or off-target interactions. Strategies include:
- Dose-response profiling : Determine IC/EC values under standardized conditions (e.g., pH, serum content).
- Structural analogs comparison : Refer to SAR tables (e.g., ’s quinoline derivatives) to assess how substituents (e.g., halogen position, methoxy groups) influence activity.
- Target validation : Use knockout cell lines or competitive binding assays to confirm specificity for hypothesized targets (e.g., kinase inhibition).
Q. What crystallographic strategies are recommended for resolving 3D structure?
Single-crystal X-ray diffraction using SHELX software ( ) is ideal for determining absolute configuration and intermolecular interactions:
- Crystal growth : Optimize solvent systems (e.g., DMF/water) via slow evaporation.
- Data refinement : SHELXL’s robust algorithms handle twinning or disorder common in flexible substituents (e.g., methoxy groups).
- Hydrogen bonding analysis : Identify key interactions (e.g., amide N–H⋯O) stabilizing the crystal lattice .
Q. How can mechanistic studies elucidate interactions with biological targets?
- Molecular docking : Use AutoDock or Schrödinger Suite to model binding poses with proteins (e.g., CFTR in ). Validate with mutagenesis studies.
- Kinetic assays : Measure enzyme inhibition constants () via Lineweaver-Burk plots.
- Metabolic stability : LC-MS/MS tracks in vitro degradation pathways (e.g., hepatic microsomal assays) .
Methodological Guidance for Data Interpretation
- Handling conflicting computational vs. experimental data : Cross-validate DFT-predicted dipole moments with experimental solvatochromic shifts .
- Purification challenges : Use reverse-phase HPLC with C18 columns (as in ) for polar byproducts.
- Troubleshooting low bioactivity : Modify the thiophene or methoxy groups to enhance membrane permeability (e.g., logP optimization via Hansch analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
